Anipamil Anipamil Anipamil is a calcium channel blocker of the phenylalkylamine type. Anipamil is an analog of the more common drug verapamil, which is the most common type of phenylalkylamine style calcium channel blocker. Anipamil has been shown to be a more effective antiarrhythmic medication than verapamil because it does not cause hypertension as seen in verapamil. It is able to do this by bonding to the myocardium tighter then verapamil.
Brand Name: Vulcanchem
CAS No.: 83200-10-6
VCID: VC0518949
InChI: InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3
SMILES: CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC
Molecular Formula: C34H52N2O2
Molecular Weight: 520.8 g/mol

Anipamil

CAS No.: 83200-10-6

Cat. No.: VC0518949

Molecular Formula: C34H52N2O2

Molecular Weight: 520.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Anipamil - 83200-10-6

Specification

Description Anipamil is a calcium channel blocker of the phenylalkylamine type. Anipamil is an analog of the more common drug verapamil, which is the most common type of phenylalkylamine style calcium channel blocker. Anipamil has been shown to be a more effective antiarrhythmic medication than verapamil because it does not cause hypertension as seen in verapamil. It is able to do this by bonding to the myocardium tighter then verapamil.
CAS No. 83200-10-6
Molecular Formula C34H52N2O2
Molecular Weight 520.8 g/mol
IUPAC Name 2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile
Standard InChI InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3
Standard InChI Key PHFDAOXXIZOUIX-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC
Canonical SMILES CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC
Appearance Solid powder

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